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Compound of Interest |

Compound Name: 4-((4-Chlorophenyl)thio)piperidine
CAS No.: 101768-63-2
Cat. No.: B1350516

Strategic Synthesis, Pharmacophoric Utility, and
Metabolic Profiling of a Privileged Scaffold
Executive Summary

The molecule 4-[(4-chlorophenyl)sulfanyl]piperidine (CAS: 101768-63-2), often referred to as
CP-4-S, represents a critical intermediate in the synthesis of neuroactive pharmaceutical
agents. Structurally, it consists of a piperidine ring linked to a 4-chlorophenyl moiety via a
thioether (sulfide) bridge.

This scaffold serves as a bioisostere to the 4-phenoxy-piperidine and 4-benzyl-piperidine motifs
found in numerous GPCR ligands (e.g., serotonin and dopamine modulators). Its utility lies in
the unique properties of the C—S—C bond angle (~100°) and bond length (1.82 A), which offer
distinct conformational preferences compared to their ether (C—O-C) counterparts, often
resulting in altered receptor selectivity profiles.

This guide details the robust synthesis, structural characterization, and medicinal chemistry
applications of this scaffold, emphasizing high-yield protocols and metabolic stability
considerations.

Chemical Architecture & Properties
Structural Analysis
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The molecule is defined by three distinct zones:

e The Basic Head: The secondary amine of the piperidine (pKa ~10.8) serves as the primary
cation-pi interaction point in receptor binding pockets.

o The Thioether Linker: A flexible hinge that modulates lipophilicity and metabolic susceptibility.

o The Lipophilic Tail: The 4-chlorophenyl group provides bulk tolerance and halogen-bonding

capabilities.
Property Value | Description Significance
4-[(4-
IUPAC Name chlorophenyl)sulfanyl]piperidin Standard nomenclature
e
CAS Number 101768-63-2 Registry identification
Formula C11H14CINS MW: 227.75 g/mol
) Moderate lipophilicity; BBB
LogP (Predicted) ~2.64
penetrant
Key for salt formation (e.qg.,
H-Bond Donors 1 (NH)
HCI)
H-Bond Acceptors 2(N,S) S is a weak acceptor
Rotatable Bonds 2 Conformational flexibility

Strategic Synthesis Protocols

The synthesis of 4-[(4-chlorophenyl)sulfanyl]piperidine is most efficiently achieved via
Nucleophilic Substitution (

). While metal-catalyzed cross-coupling (Buchwald-Hartwig) is possible, the

approach using activated piperidine electrophiles is more cost-effective and scalable.

Pathway Visualization (Graphviz)
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The following diagram outlines the standard synthetic route starting from commercially
available 4-hydroxypiperidine.
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Figure 1: Step-wise synthesis via mesylate displacement. Blue: Starting Material; Yellow:
Intermediates; Green: Final Product.

Detailed Experimental Protocol
Step 1: Activation of the Piperidine Core

Rationale: The hydroxyl group of 4-hydroxypiperidine is a poor leaving group. It must be
converted to a mesylate (OMs) or tosylate (OTs) after N-protection.

o Protection: React 4-hydroxypiperidine with Boc-anhydride (
) in DCM/TEA to yield N-Boc-4-hydroxypiperidine.

o Mesylation: Treat the N-Boc intermediate with Methanesulfonyl chloride (MsCI) (1.2 eq) and
Triethylamine (TEA) (1.5 eq) in DCM at 0°C.

o Checkpoint: Monitor by TLC.[1][2] The product should be a white solid.

Step 2: Thioether Formation (The Critical Step)

Rationale: This step utilizes the high nucleophilicity of the thiophenolate anion to displace the
mesylate with inversion of configuration (though irrelevant here due to symmetry).

¢ Reagents: 4-Chlorothiophenol (1.1 eq), Potassium Carbonate (

, 2.0 eq), DMF (anhydrous).

e Procedure:
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o Dissolve 4-chlorothiophenol in DMF and add

. Stir for 30 min to generate the thiolate anion.

o Add N-Boc-4-mesyloxypiperidine dropwise.
o Heat to 60-80°C for 4—6 hours.

o Workup: Quench with water, extract with EtOAc. Wash organic layer with NaOH (1M) to
remove unreacted thiol (critical for odor control).

Step 3: N-Deprotection
e Reagents: 4M HCI in Dioxane or Trifluoroacetic acid (TFA) in DCM (1:4).

e Procedure: Stir the N-Boc precursor in the acid solution at RT for 2 hours.

« |solation: Evaporate solvent. Triturate the residue with diethyl ether to obtain the
Hydrochloride salt as a white, free-flowing powder.

Medicinal Chemistry Utility
Bioisosterism: Sulfur vs. Oxygen

Replacing the ether oxygen of 4-(4-chlorophenoxy)piperidine with sulfur (thioether) introduces
significant physicochemical changes:

 Lipophilicity: Sulfur is less electronegative and more lipophilic than oxygen. This substitution
typically increases LogP by ~0.5 units, enhancing blood-brain barrier (BBB) permeability.

o Geometry: The C-S bond (1.82 A) is longer than C—O (1.43 A). This extends the distance
between the basic nitrogen and the aromatic ring, potentially allowing the molecule to reach
deeper hydrophobic pockets in targets like the Serotonin Transporter (SERT) or Sigma-1
receptors.

Metabolic Liability (S-Oxidation)

A major consideration when using this scaffold is the metabolic susceptibility of the sulfur atom.
Hepatic Flavin-containing Monooxygenases (FMOs) and CYPs readily oxidize the thioether.
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Figure 2: Metabolic oxidation pathway. The sulfoxide formation creates a chiral center,
potentially complicating PK/PD profiles.

Mitigation Strategy: If metabolic stability is poor, medicinal chemists often oxidize the sulfur to
the Sulfone (

) intentionally during synthesis, or add steric bulk (e.g., ortho-substitution on the phenyl ring) to
hinder enzymatic access.

Analytical Characterization

To ensure the integrity of the synthesized scaffold, the following spectral signatures must be
verified.

Technique Diagnostic Signal Interpretation

The methine proton (CH-S) at
the 4-position of piperidine.
3.10-3.20 (m, 1H) Shifts upfield compared to O-

analogs.

H NMR (400 MHz, DMSO-ds)

Aromatic AA'BB' system of the

1H NMR
7.30-7.45 (m, 4H) 4-chlorophenyl group.
Ammonium protons (
'HNMR 8.50-9.00 (br ) N
) if isolated as HCI salt.
» Carbon attached to Sulfur (C-
C NMR ~42.0 ppm S).
Chlorine isotope pattern (
LC-MS m/z ~228.08 [M+H]*

) should be visible (3:1 ratio).
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Safety & Handling

» Thiol Stench: 4-Chlorothiophenol has a potent, disagreeable odor. All reactions involving the
thiol must be performed in a well-ventilated fume hood. Glassware should be treated with
bleach (sodium hypochlorite) immediately after use to oxidize residual thiols to odorless
disulfides/sulfonates.

o Skin Sensitization: Aryl sulfides can be skin sensitizers. Double-gloving (Nitrile) is
recommended.

o Storage: The free base is prone to air oxidation (to sulfoxide) over long periods. Store as the
HCI salt in a desiccator at -20°C for maximum stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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